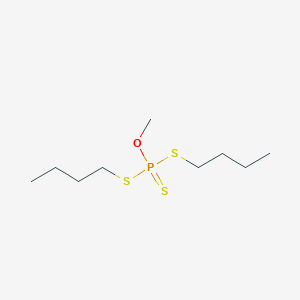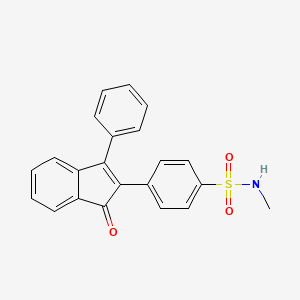
N-Methyl-4-(1-oxo-3-phenyl-1H-inden-2-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-4-(1-oxo-3-phenyl-1H-inden-2-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(1-oxo-3-phenyl-1H-inden-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indene Moiety: The indene moiety can be synthesized through a Friedel-Crafts acylation reaction, where benzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the indene derivative with a sulfonyl chloride in the presence of a base such as pyridine.
N-Methylation: The final step involves the methylation of the nitrogen atom using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-(1-oxo-3-phenyl-1H-inden-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-Methyl-4-(1-oxo-3-phenyl-1H-inden-2-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-Methyl-4-(1-oxo-3-phenyl-1H-inden-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This interaction can disrupt key biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-4-(1-oxo-3-phenyl-1H-inden-2-yl)benzene-1-sulfonamide:
Other Sulfonamides: Include compounds like sulfamethoxazole and sulfasalazine, which are widely used in medicine for their antimicrobial properties.
Uniqueness
This compound stands out due to its unique indene moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other sulfonamides and contributes to its potential as a versatile compound in scientific research.
Properties
CAS No. |
13740-75-5 |
|---|---|
Molecular Formula |
C22H17NO3S |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-methyl-4-(1-oxo-3-phenylinden-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C22H17NO3S/c1-23-27(25,26)17-13-11-16(12-14-17)21-20(15-7-3-2-4-8-15)18-9-5-6-10-19(18)22(21)24/h2-14,23H,1H3 |
InChI Key |
AWWJLXZPGWCOJE-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





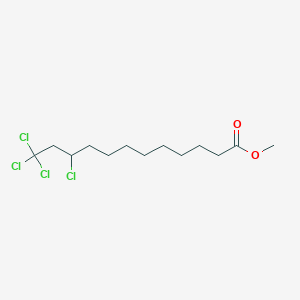
![Phenol, 2-amino-4-[(3-aminophenyl)sulfonyl]-](/img/structure/B14714294.png)
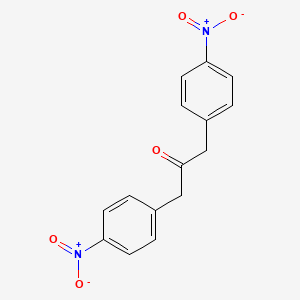
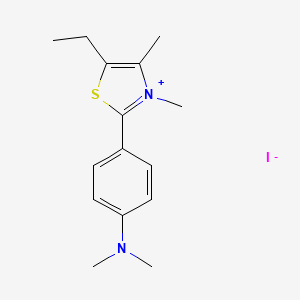
![3-[Hydroxy(phenyl)methyl]benzonitrile](/img/structure/B14714336.png)

![[(Trichloromethyl)disulfanyl]ethane](/img/structure/B14714354.png)

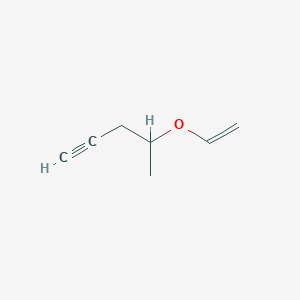
![Benzoic acid, 4-[[(4-methoxyphenyl)methylene]amino]-, butyl ester](/img/structure/B14714375.png)
